1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c20-15-3-1-2-4-16(15)27-18(13-5-8-21-9-6-13)17(25-26-27)19(28)23-10-7-14-11-22-12-24-14/h1-6,8-9,11-12H,7,10H2,(H,22,24)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYOKCBNZJMDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Component Preparation
2-Azido-1-(2-fluorophenyl)ethane-1-sulfonyl fluoride serves as the azide precursor. Synthesis follows:
- Substitution reaction : 2-Bromo-1-(2-fluorophenyl)ethan-1-one reacts with sodium azide in DMF at 60°C for 12 hours (Yield: 82%).
- Sulfonyl fluoride introduction : Treatment with sulfuryl fluoride (SO₂F₂) in dichloromethane with triethylamine catalysis.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaN₃, DMF | DMF | 60°C | 12h | 82% |
| 2 | SO₂F₂, Et₃N | DCM | 0°C → rt | 3h | 75% |
Alkyne Component Synthesis
Ethyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is prepared via:
- Sonogashira coupling : 4-Ethynylpyridine reacts with ethyl propiolate using Pd(PPh₃)₂Cl₂/CuI in THF.
- Cyclization : In situ treatment with copper(II) acetate in methanol yields the triazole ester.
Triazole Core Assembly via CuAAC
The CuAAC reaction combines the azide and alkyne components under optimized conditions:
Optimized Protocol
- Catalyst : CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%)
- Solvent : tert-Butanol/water (1:1 v/v)
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Pyridinyl Position: The target compound’s pyridin-4-yl group (vs.
Fluorophenyl Substitution : The 2-fluorophenyl group at position 1 contrasts with 4-fluorophenyl in and 4-ethylphenyl in . Meta-fluorine substitution (2-fluoro) could enhance steric effects or electronic properties compared to para-substituted analogs.
Carboxamide Side Chain: The imidazole-ethyl side chain in the target compound differs from benzyl groups in . Imidazole’s basicity and hydrogen-bonding capacity may improve solubility or target engagement compared to non-heterocyclic substituents.
Biological Activity
The compound 1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a triazole scaffold, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.37 g/mol. The structure includes key functional groups such as a fluorophenyl group, an imidazole moiety, and a triazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351687-91-6 |
Biological Activity Overview
Research on the biological activity of this compound suggests several potential therapeutic applications:
Anticancer Activity
Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlights that the presence of the triazole ring is essential for enhancing anticancer properties. For instance:
- Case Study : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth was tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Research Findings : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various models. It was found to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Experimental Data : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility in inflammatory conditions .
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymes : The triazole moiety may interact with enzymes involved in cancer progression and inflammation.
- Receptor Binding : The imidazole group could facilitate interactions with specific receptors linked to cancer cell proliferation and immune responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-triazole | Similar triazole core | Anticancer properties |
| N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline | Contains thiadiazole instead of triazole | Antimicrobial activity |
| 5-(pyridin-4-yl)-1H-pyrazole derivatives | Pyrazole instead of imidazole | Neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
